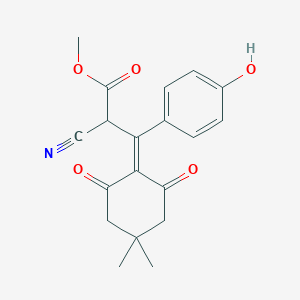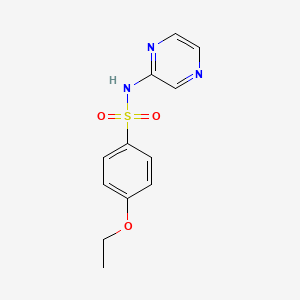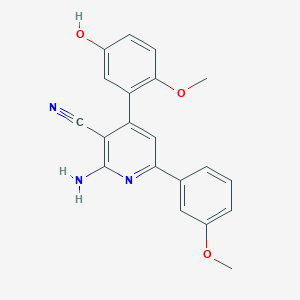![molecular formula C21H22N6O2 B5336379 2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5336379.png)
2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets specific enzymes and receptors, making it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of 2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide involves the inhibition of specific enzymes and receptors that are involved in various biological processes. This compound binds to the active site of the target enzyme or receptor, thereby preventing its activity. This inhibition leads to a downstream effect on the biological process, resulting in the potential therapeutic effect of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme or receptor that is being targeted. Some of the effects that have been observed include:
1. Inhibition of cancer cell proliferation and survival
2. Reduction in inflammation
3. Improvement in cognitive function
4. Reduction in oxidative stress
実験室実験の利点と制限
The advantages of using 2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide in lab experiments include its high potency and specificity for the target enzyme or receptor. This compound has been extensively studied and optimized for its synthesis, making it readily available for use in lab experiments. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated in lab experiments.
将来の方向性
There are several future directions for the research and development of 2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide. Some of these include:
1. Further optimization of the synthesis method to improve yield and purity
2. Evaluation of the potential toxicity of this compound in preclinical studies
3. Development of new drug formulations that can improve the bioavailability and pharmacokinetics of this compound
4. Evaluation of the potential therapeutic applications of this compound in other disease areas
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications in various disease areas. Its high potency and specificity make it a promising candidate for the development of new drugs. Further research is needed to fully understand the potential of this compound and its limitations.
合成法
The synthesis of 2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide involves several steps. The first step is the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The second step is the reaction of 2-methylbenzoyl chloride with 1-(pyrazin-2-ylcarbonyl)piperidine to form this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of specific enzymes and receptors that are involved in various biological processes. Some of the scientific research applications of this compound include:
1. Cancer treatment: this compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and receptors that are involved in cancer cell proliferation and survival.
2. Neurological disorders: This compound has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit specific enzymes and receptors that are involved in the pathogenesis of these disorders.
3. Inflammation: this compound has been found to have anti-inflammatory properties by inhibiting specific enzymes and receptors that are involved in the inflammatory response.
特性
IUPAC Name |
2-methyl-N-[2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-15-4-2-3-5-17(15)20(28)25-19-6-9-24-27(19)16-7-12-26(13-8-16)21(29)18-14-22-10-11-23-18/h2-6,9-11,14,16H,7-8,12-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZDBUJLPDVWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5336302.png)
![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B5336303.png)

![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5336307.png)


![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336338.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5336343.png)

![2-(1-azepanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5336367.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5336370.png)
![2-(4-{[4-(4-methyl-3-{[(pyridin-2-ylmethyl)amino]sulfonyl}phenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B5336387.png)
![2-[4-(ethylamino)pyrimidin-2-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336391.png)
![1-[(2,4-dimethoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B5336395.png)
